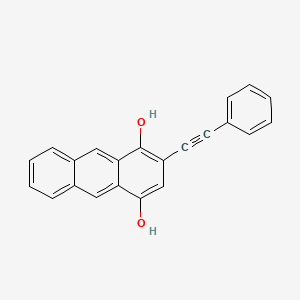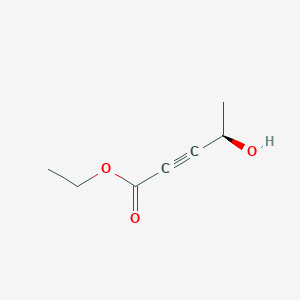
Ethyl (4R)-4-hydroxypent-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4R)-4-hydroxypent-2-ynoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a hydroxyl group and a triple bond, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl (4R)-4-hydroxypent-2-ynoate can be synthesized through the esterification of (4R)-4-hydroxypent-2-ynoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using recovery columns, reflux condensers, and fractionating columns to enhance efficiency and yield . The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the triple bond can yield saturated or partially saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated esters or alcohols.
Substitution: Chlorinated esters or other substituted derivatives.
Applications De Recherche Scientifique
Ethyl (4R)-4-hydroxypent-2-ynoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl (4R)-4-hydroxypent-2-ynoate involves its interaction with various molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the hydroxyl group and the triple bond allows it to participate in diverse chemical reactions, contributing to its versatility .
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity aroma, used in flavorings and fragrances.
Ethyl butanoate: Another ester with a pineapple-like scent, used in the food industry.
Uniqueness: Ethyl (4R)-4-hydroxypent-2-ynoate stands out due to its unique structure, which includes both a hydroxyl group and a triple bond. This combination allows it to participate in a wider range of chemical reactions compared to simpler esters, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
73952-46-2 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
ethyl (4R)-4-hydroxypent-2-ynoate |
InChI |
InChI=1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h6,8H,3H2,1-2H3/t6-/m1/s1 |
Clé InChI |
UHUSKECRWHTFMW-ZCFIWIBFSA-N |
SMILES isomérique |
CCOC(=O)C#C[C@@H](C)O |
SMILES canonique |
CCOC(=O)C#CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


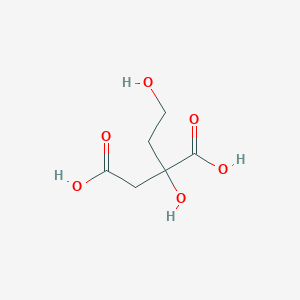
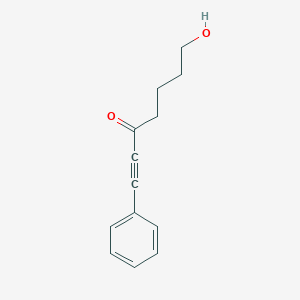
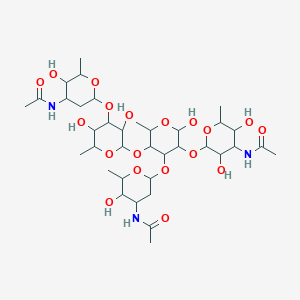
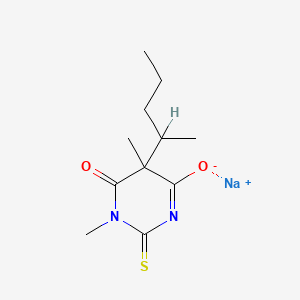
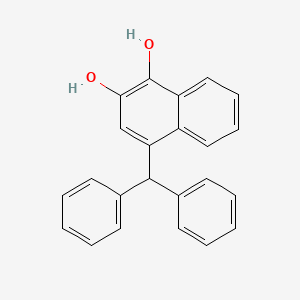
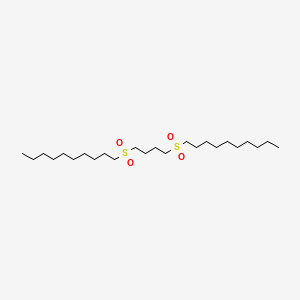
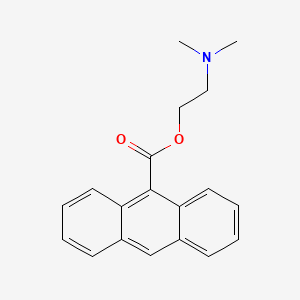
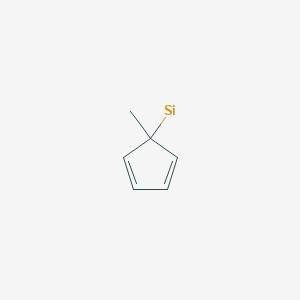
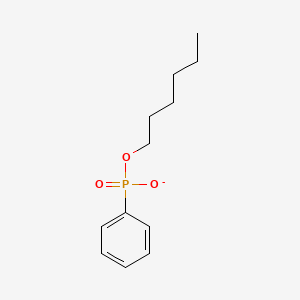
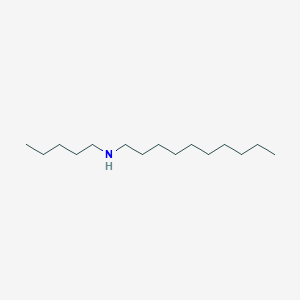
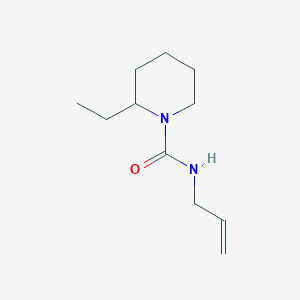
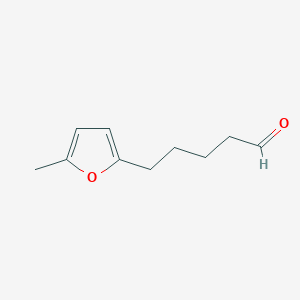
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
